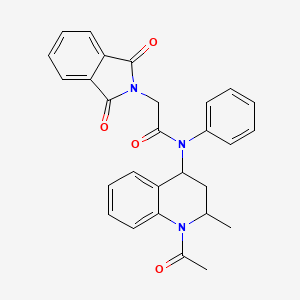![molecular formula C14H14N8O3 B3873623 2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide](/img/structure/B3873623.png)
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide
Overview
Description
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide is a complex organic compound that features an indole core and a nitrotetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the nitrotetrazole group through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems could be employed to enhance production rates and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxides, while reduction can produce amines.
Scientific Research Applications
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s bioactivity makes it a candidate for studying biological pathways and interactions.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole core can interact with biological macromolecules, while the nitrotetrazole group may participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetaldehyde: Shares the indole core but lacks the nitrotetrazole group.
2,3′-diindolylarylmethanes: Contains multiple indole units but different functional groups.
Uniqueness
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide is unique due to the presence of both the indole and nitrotetrazole groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(Z)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N8O3/c1-9(8-21-19-14(18-20-21)22(24)25)16-17-13(23)6-10-7-15-12-5-3-2-4-11(10)12/h2-5,7,15H,6,8H2,1H3,(H,17,23)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNDFDBWZZKBIU-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CNC2=CC=CC=C21)CN3N=C(N=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CNC2=CC=CC=C21)/CN3N=C(N=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-chloro-2-methoxy-4-(2-phenoxypropanoylamino)phenyl]benzamide](/img/structure/B3873547.png)
![4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-fluorophenyl)benzamide](/img/structure/B3873554.png)
![N-(1-{N'-[(E)-(3,4-DIETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE](/img/structure/B3873557.png)
![N-benzyl-N-[2-({2-[1-(4-bromophenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3873562.png)
![N-[2-bromo-9,10-dioxo-4-(1-pyrrolidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B3873572.png)
![N-(4-methoxyphenyl)-N-(1-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1-oxopropan-2-yl)methanesulfonamide (non-preferred name)](/img/structure/B3873578.png)
![N-(4-METHOXYPHENYL)-N-(1-{N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)METHANESULFONAMIDE](/img/structure/B3873580.png)
![2-[3-cyano-6-(2-methylpropyl)pyridin-2-yl]sulfanylacetic acid](/img/structure/B3873587.png)
![2-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873590.png)
![ethyl 3-{4-[(2-chlorobenzoyl)amino]phenyl}-2-cyano-3-hydroxyacrylate](/img/structure/B3873592.png)
![(2-chlorophenyl)[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B3873596.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(2-pyridinyl)ethyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3873628.png)

![2-{[(2-ethyl-6-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3873639.png)
